molecular formula C19H17BrClN3O2S B2983417 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide CAS No. 422287-86-3

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide

Cat. No.: B2983417
CAS No.: 422287-86-3
M. Wt: 466.78
InChI Key: IIKMDUFSTKUVNJ-UHFFFAOYSA-N
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Description

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide is a brominated quinazolinone derivative featuring a sulfanylidene (C=S) group at position 2 and a 3-chlorobenzyl-substituted butanamide chain. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors. This compound’s molecular formula is C₂₀H₁₆BrClN₃O₂S (exact molecular weight: 485.8 g/mol), though structural analogs may vary in substituents and activity .

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3O2S/c20-13-6-7-16-15(10-13)18(26)24(19(27)23-16)8-2-5-17(25)22-11-12-3-1-4-14(21)9-12/h1,3-4,6-7,9-10H,2,5,8,11H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKMDUFSTKUVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).

    Amidation: The final step involves the coupling of the thionated quinazolinone with 3-chlorobenzylamine and butanoyl chloride under suitable conditions to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl and thiocarbonyl groups can be reduced to alcohols or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles (amines, thiols, alkoxides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related quinazolinones and amide derivatives, focusing on molecular properties, synthetic routes, and biological activities.

Structural Analogues with Quinazolinone Cores

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound C₂₀H₁₆BrClN₃O₂S 485.8 6-Br, 2-S, 3-(3-Cl-benzyl)butanamide Unknown activity; structural focus on halogen and sulfanylidene groups
4-(6-Bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide (CID: 201604) C₂₃H₂₀BrN₅O₂ 502.3 6-Br, 2,4-dione, indole-ethylamide Not reported; indole moiety may enhance CNS permeability
4-Amino-N-(6-bromo-2-(4-chlorostyryl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (1x, ) C₂₂H₁₆BrClN₄O₃S 529.7 6-Br, 4-Cl-styryl, sulfonamide Exhibits moderate antibacterial activity (IC₅₀ ~10 µM) via sulfonamide-mediated enzyme inhibition
K284-3365 () C₂₈H₂₃Cl₂N₅O₃S 580.49 Pyrido[1,2-a]pyrimidin-2-yl, 3-Cl-benzyl Unknown activity; higher molecular weight suggests potential solubility challenges

Compounds with 3-Chlorophenylmethyl Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
NF1442 () C₃₆H₂₉Cl₂N₆O 642.5 7-Cl-quinoline, piperazine, 3-Cl-benzyl Inhibits Ca²⁺-ATPase (IC₅₀ = 1.3 µM); dual halogenation enhances binding
NF1058 () C₂₈H₂₄Cl₂N₄O 503.4 Pyrrolidine, 3-Cl-benzyl Ca²⁺-ATPase inhibition (IC₅₀ = 8.0 µM); reduced activity vs. NF1442 due to simpler substituents
Methyl 4-[N-(3-chlorophenyl)-N-isopropylamino]-2-diazobutanoate () C₁₅H₁₈ClN₃O₂ 307.8 Diazobutanoate, 3-Cl-phenyl Synthetic intermediate for carbene transfer; no reported bioactivity

Brominated Heterocycles with Amide Linkers

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl)quinazolin-4(3H)-one (6a, ) C₂₈H₂₀BrClN₄O₂ 582.8 6-Br, naphthalene, azetidinone Anticancer activity (GI₅₀ ~5 µM); naphthalene enhances intercalation with DNA
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (16, ) C₂₆H₂₀F₃N₅O 499.5 6-Br (precursor), CF₃-phenyl Kinase inhibitor (IC₅₀ = 0.2 µM); trifluoromethyl improves metabolic stability

Key Research Findings and Trends

Halogenation Effects: Bromine at position 6 of quinazolinones (e.g., target compound, 1x ) enhances electrophilicity, favoring interactions with nucleophilic enzyme residues. Chlorine in the benzyl group (e.g., NF1442 ) increases hydrophobicity, improving membrane permeability.

Sulfanylidene vs.

Molecular Weight and Solubility : The target compound (485.8 g/mol) falls within Lipinski’s rule limits, unlike K284-3365 (580.49 g/mol), which may suffer from poor bioavailability .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., 1x ) and palladium-catalyzed cross-coupling (e.g., compound 16 ) are preferred for brominated quinazolinones, ensuring regioselectivity and yield.

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide belongs to the quinazolinone family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of the compound is C18H20BrN3O2SC_{18}H_{20}BrN_3O_2S, with a molecular weight of approximately 442.37 g/mol. Its structure includes a quinazolinone core, a bromine atom, and a butanamide group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC18H20BrN3O2S
Molecular Weight442.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Biological Activity Overview

Quinazolinones are known for their antimicrobial , anti-inflammatory , anticonvulsant , and anticancer activities. The specific compound has shown promise in various biological assays:

  • Antibacterial Activity :
    • Studies have indicated that quinazoline derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated potent activity against Proteus vulgaris and Bacillus subtilis, with notable zones of inhibition .
  • Antitumor Activity :
    • Preliminary investigations suggest that this compound may inhibit enzymes or receptors involved in cancer metabolism, potentially leading to therapeutic effects against tumors.

The biological activity of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide may involve several mechanisms:

  • Enzyme Inhibition :
    • The compound may interact with specific enzymes critical for bacterial growth or tumor proliferation, thereby exerting its antibacterial or anticancer effects.
  • Receptor Modulation :
    • Its unique structural features allow it to bind selectively to certain receptors, modulating their activity and influencing various biological pathways.

Research Findings

Recent studies have synthesized various quinazoline derivatives to evaluate their biological activities:

  • Case Study 1 : A series of novel quinazoline derivatives were tested for antibacterial efficacy against several Gram-positive and Gram-negative bacteria. Compounds containing electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
  • Case Study 2 : In vitro assays demonstrated that certain quinazoline derivatives possessed significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

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